1-[6-(2-ETHOXYPHENYL)-3-(PENTYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE
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Overview
Description
1-[6-(2-ETHOXYPHENYL)-3-(PENTYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(2-ETHOXYPHENYL)-3-(PENTYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE typically involves multiple steps. The process begins with the preparation of the core benzoxazepine structure, followed by the introduction of the triazine ring and the acetyl and pentylsulfanyl groups. The final step involves the attachment of the phenyl ethyl ether moiety. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis techniques, such as batch or continuous flow reactors. These methods ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and optimize the conditions.
Chemical Reactions Analysis
Types of Reactions
1-[6-(2-ETHOXYPHENYL)-3-(PENTYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pentylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The phenyl ethyl ether moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the acetyl group can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[6-(2-ETHOXYPHENYL)-3-(PENTYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[7-Acetyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ethyl ether
- 2-[7-Acetyl-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ethyl ether
Uniqueness
The uniqueness of 1-[6-(2-ETHOXYPHENYL)-3-(PENTYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE lies in its specific combination of functional groups and its potential for diverse applications. Compared to similar compounds, the pentylsulfanyl group may confer different chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H28N4O3S |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
1-[6-(2-ethoxyphenyl)-3-pentylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C25H28N4O3S/c1-4-6-11-16-33-25-26-23-22(27-28-25)18-12-7-9-14-20(18)29(17(3)30)24(32-23)19-13-8-10-15-21(19)31-5-2/h7-10,12-15,24H,4-6,11,16H2,1-3H3 |
InChI Key |
DYXYQGFMXAKLKC-UHFFFAOYSA-N |
SMILES |
CCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=CC=C4OCC)C(=O)C)N=N1 |
Canonical SMILES |
CCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=CC=C4OCC)C(=O)C)N=N1 |
Origin of Product |
United States |
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